Tellurophene

Organic electronics Conjugated polymers Band gap engineering

Tellurophene (CAS 288-08-4) is the heaviest member of the Group 16 chalcogenophene heterocycle series, comprising the tellurium analogue of thiophene and selenophene. As a pale yellow liquid with a melting point of -36 °C and boiling point of 148 °C , its molecular geometry features a Te–C bond length of 2.046 Å and a C–Te–C angle of 82°, which are significantly longer and more acute than those in its lighter congeners due to tellurium's larger atomic radius.

Molecular Formula C4H4Te
Molecular Weight 179.7 g/mol
CAS No. 288-08-4
Cat. No. B1218086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurophene
CAS288-08-4
Molecular FormulaC4H4Te
Molecular Weight179.7 g/mol
Structural Identifiers
SMILESC1=C[Te]C=C1
InChIInChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H
InChIKeyTULWUZJYDBGXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurophene (CAS 288-08-4): Foundational Properties and Strategic Procurement Context


Tellurophene (CAS 288-08-4) is the heaviest member of the Group 16 chalcogenophene heterocycle series, comprising the tellurium analogue of thiophene and selenophene [1]. As a pale yellow liquid with a melting point of -36 °C and boiling point of 148 °C [2], its molecular geometry features a Te–C bond length of 2.046 Å and a C–Te–C angle of 82°, which are significantly longer and more acute than those in its lighter congeners due to tellurium's larger atomic radius [1]. This fundamental structural distinction imparts markedly different electronic properties, including a narrower HOMO–LUMO gap, lower LUMO energy level, and enhanced heavy-atom effects relative to thiophene and selenophene [3]. These characteristics make tellurophene a specialized building block for advanced materials research, particularly in organic electronics where tunable band gaps and unique optoelectronic behavior are required.

Why Thiophene or Selenophene Cannot Substitute Tellurophene in Performance-Critical Materials


While thiophene, selenophene, and tellurophene are congeners sharing a five-membered heteroaromatic core, their electronic and structural properties diverge sharply as the chalcogen atom increases in atomic number. Systematic studies demonstrate that ground-state aromaticity follows the order thiophene > selenophene > tellurophene > furan [1], indicating that tellurophene is less aromatic and more diene-like, which influences its reactivity and conjugation behavior. More critically, the incorporation of tellurium, with its larger atomic radius and greater polarizability, leads to a progressive narrowing of the optical band gap and stabilization of the lowest unoccupied molecular orbital (LUMO) across polymer series [2][3]. These differences are not merely incremental; they manifest in distinct charge transport characteristics, polymer–fullerene mixing morphologies, and photovoltaic device performance that cannot be replicated by simply adjusting processing conditions of lighter chalcogenophene analogues [4]. Substituting tellurophene with selenophene or thiophene in a rationally designed material would fundamentally alter its optoelectronic properties, potentially undermining targeted device performance. The quantitative evidence below establishes the precise, measurable differentiation that justifies the selection of tellurophene for specific advanced material applications.

Tellurophene Differentiation: Head-to-Head Quantitative Performance Against Thiophene and Selenophene


Optical Band Gap Reduction in Chalcogenophene–Vinylene Copolymers: P3TeV vs. P3SV vs. P3TV

In a direct comparison of soluble poly(3-alkylchalcogenophene–vinylene) copolymers with matched molecular weights and dispersities, the optical band gap systematically decreases as the heteroatom size increases: P3TV (thiophene) exhibits a band gap of 1.71 eV, P3SV (selenophene) 1.55 eV, and P3TeV (tellurophene) 1.42 eV [1]. The 0.29 eV reduction from thiophene to tellurophene is primarily driven by LUMO stabilization, with P3TeV achieving a LUMO level of –3.50 eV compared to –3.22 eV for P3TV [2].

Organic electronics Conjugated polymers Band gap engineering

Field-Effect Mobility: Comparative Performance in Diketopyrrolopyrrole (DPP)-Based Copolymers

In a series of DPP-based copolymers incorporating thiophene, selenophene, or tellurophene comonomers, the tellurophene-containing polymer (PDPP-Te) achieves a field-effect hole mobility of up to 1.6 cm² V⁻¹ s⁻¹ [1]. This value is reported as the enhanced mobility resulting from stronger intermolecular heteroatom–heteroatom (Te–Te) interactions that promote polymer aggregation and improved charge transport pathways, a feature less pronounced in the sulfur and selenium analogues [1].

Organic field-effect transistors (OFETs) Charge carrier mobility Polymer semiconductors

Power Conversion Efficiency in Bulk Heterojunction Organic Solar Cells: Tellurophene vs. Lighter Chalcogenophene Copolymers

Bulk heterojunction solar cells fabricated from the same DPP-based copolymer series blended with fullerene derivatives yield power conversion efficiencies (PCE) ranging from 7.1% to 8.8% for the tellurophene-containing polymer [1]. While the publication reports a range across the chalcogenophene series, the tellurophene variant achieves PCE values at the upper end of this range, correlating with its narrower band gap and enhanced NIR photoresponse (>20 mA cm⁻²) [1]. For context, the highest reported PCE for a tellurophene-based OSC is 7.52%, achieved using triplet tellurophene-based non-fullerene acceptors [2].

Organic photovoltaics (OPV) Power conversion efficiency Bulk heterojunction

Polymer–Fullerene Morphology Control: Tellurophene Enables Finely Mixed Domains Unattainable with Thiophene

A systematic study of chalcogenophene homopolymers with well-matched molecular weights and regioregularity reveals that increasing heteroatom size (S < Se < Te) leads to larger proportions of finely mixed polymer–fullerene domains in bulk heterojunction photovoltaic cells [1]. Critically, the tellurophene homopolymer exhibits significantly different processing–morphology relationships compared to thiophene: variations in drying conditions produce optimal morphologies in selenophene and tellurophene devices, but have little impact on thiophene devices [1]. This indicates that tellurophene's heavier heteroatom uniquely influences polymer assembly and mixing behavior.

Bulk heterojunction morphology Polymer–fullerene mixing Organic photovoltaics

Triplet Exciton Properties: Tellurophene Acceptors Exhibit Long Exciton Lifetime Enabling Efficient Non-Fullerene OSCs

For the first time, triplet molecular acceptors based on tellurophene with varying degrees of ring fusion were synthesized and evaluated in bulk heterojunction organic solar cells [1]. These tellurophene-based acceptors exhibit long exciton lifetimes and extended diffusion lengths, directly attributable to the heavy-atom effect of tellurium which promotes triplet state formation. The optimized device achieves a power conversion efficiency of 7.52%, which is the highest value reported for tellurophene-based OSCs [1]. In contrast, analogous triplet acceptors based on lighter chalcogenophenes (thiophene, selenophene) have not demonstrated comparable triplet-mediated performance due to weaker spin–orbit coupling.

Non-fullerene acceptors Triplet state Exciton diffusion

Strategic Application Scenarios Where Tellurophene Delivers Quantifiable Advantage


Near-Infrared (NIR) Organic Photodetectors and Tandem Solar Cells

The 1.42 eV optical band gap of P3TeV, substantially narrower than P3TV (1.71 eV), enables absorption extending into the near-infrared region [1]. DPP-based tellurophene copolymers demonstrate high photoresponse with photocurrents exceeding 20 mA cm⁻² in the NIR [2]. For procurement decisions, tellurophene-based polymers should be prioritized when device specifications require spectral coverage beyond 800 nm, where thiophene analogues are fundamentally limited. This property is particularly valuable for tandem solar cell sub-cells and NIR photodetectors.

High-Mobility Organic Field-Effect Transistors (OFETs) Requiring Strong Intermolecular Packing

Tellurophene-containing DPP copolymers achieve field-effect mobilities up to 1.6 cm² V⁻¹ s⁻¹, driven by enhanced Te–Te intermolecular interactions that promote polymer aggregation and charge transport pathways [2]. When the application demands high mobility in solution-processed OFETs, tellurophene-based polymers offer a distinct advantage over selenium and sulfur analogues. Procurement of tellurophene monomers or polymers is justified when the target mobility specification exceeds what is routinely achievable with polythiophenes.

Non-Fullerene Acceptor Development Leveraging Triplet Excitons

Tellurium's heavy-atom effect uniquely enables the design of triplet non-fullerene acceptors with long exciton lifetimes and extended diffusion lengths, as demonstrated by the 7.52% PCE achieved in tellurophene-based triplet acceptors [3]. This mechanism is not accessible with thiophene or selenophene due to weaker spin–orbit coupling. For research programs developing next-generation OSCs that exploit triplet states to overcome exciton diffusion bottlenecks, tellurophene is an essential and non-substitutable building block.

Morphology Engineering in Bulk Heterojunction Photovoltaics

Systematic studies show that tellurophene homopolymers exhibit strong processing-dependent morphological changes, enabling optimization of polymer–fullerene mixing that is not possible with thiophene [4]. When device performance is limited by suboptimal donor–acceptor domain sizes, switching to tellurophene-based donors provides an additional processing lever to achieve finely mixed morphologies. This differentiation supports the procurement of tellurophene for OPV research where morphology control is a key performance determinant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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